3-Oxoandrost-4-en-17-yl 3-phenylpropanoate
Description
The Androstane (B1237026) Skeleton: Foundational Concepts in Steroid Chemistry
The structural foundation of 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate is the androstane skeleton. Steroids are organic compounds characterized by a specific four-ring core structure. wikipedia.org This nucleus, known as gonane (B1236691) or cyclopentanoperhydrophenanthrene, consists of seventeen carbon atoms bonded into three six-member cyclohexane (B81311) rings (A, B, and C) and one five-member cyclopentane (B165970) ring (D). wikipedia.org
Androstanes are a class of C19 steroids, meaning they possess 19 carbon atoms, including two methyl groups at positions C-10 and C-13. wikipedia.orguomustansiriyah.edu.iq This core structure is the parent framework for androgens, or male sex hormones, such as testosterone (B1683101). uomustansiriyah.edu.iq The androstane structure can exist in two isomeric forms, 5α-androstane and 5β-androstane, which differ in the stereochemistry at the junction of the A and B rings. wikipedia.org This stereochemical difference is crucial as it significantly influences the biological activity of the resulting steroid derivatives. researchgate.net
Overview of Steroid Esters: Classification and Significance in Biochemical Systems
3-Oxoandrost-4-en-17-yl 3-phenylpropanoate is a steroid ester. Esterification is a common chemical modification applied to steroid hormones. Steroid esters are classified based on the parent steroid, such as androgen esters, estrogen esters, and corticosteroid esters. wikipedia.org The primary significance of converting a steroid into its ester form is to create a prodrug with altered physicochemical properties. wikipedia.orgiiab.me
Esterification, typically at the C-17 hydroxyl group for androgens, increases the lipophilicity (solubility in fats and oils) of the steroid molecule. wikipedia.org This modification is particularly important for parenteral administration. When an oil-based solution of a steroid ester is injected intramuscularly, it forms a depot in the muscle tissue. oup.com The increased lipophilicity slows the release of the compound from this oily depot into the bloodstream. wikipedia.orgoup.com Once in circulation, esterase enzymes cleave the ester bond, releasing the active parent steroid over an extended period. nih.gov
The duration of action is influenced by the length of the ester's fatty acid chain; longer chains generally lead to greater lipophilicity and a slower release rate, resulting in a more prolonged effect. wikipedia.orgoup.com This principle allowed for the development of steroid preparations with sustained activity, a significant advancement in hormone therapy. wikipedia.org
Historical Development of Research on 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate and Related Androstane Derivatives
Research into modifying steroid hormones to prolong their duration of effect began in earnest in the mid-20th century. By 1957, over 500 different steroid esters had been synthesized, primarily of androgens. wikipedia.org 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate, also known as Testosterone Phenylpropionate, was first synthesized in 1951 and described in the scientific literature by 1953. wikipedia.orgchemicalbook.com
Also referred to as testosterone hydrocinnamate, it is the C17β phenylpropionate ester of testosterone. wikipedia.orgchemicalbook.com While it was an ingredient in some commercial anabolic steroid products, such as Sustanon and Omnadren, it was never widely used as a standalone agent. wikipedia.orgchemicalbook.com The research driver for developing such esters was to create therapeutic agents with improved pharmacokinetic profiles compared to the unesterified parent hormone. oup.com Testosterone Phenylpropionate was formerly marketed in Romania under the brand name Testolent and was also previously available in Great Britain. wikipedia.org
| Property | Value |
|---|---|
| Chemical Name | (17Beta)-3-Oxoandrost-4-En-17-Yl 3-Phenylpropanoate nj-finechem.com |
| Synonyms | Testosterone Phenylpropionate, Testosterone Phenpropionate, Testosterone Hydrocinnamate wikipedia.orgnih.gov |
| Molecular Formula | C28H36O3 wikipedia.orgnj-finechem.com |
| Molecular Weight | 420.58 g/mol nj-finechem.com |
| CAS Number | 1255-49-8 wikipedia.orgnih.gov |
| Appearance | White to off-white powder nj-finechem.com |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and chloroform (B151607) nj-finechem.com |
Current Research Landscape and Unexplored Avenues for 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate
The current research landscape for testosterone esters has evolved. Many of the original, single-ester formulations developed in the mid-20th century are no longer commercially available as mainstream pharmaceutical products. empowerpharmacy.com However, interest remains in compounded preparations that combine different esters to achieve specific pharmacokinetic profiles. empowerpharmacy.com
Direct academic research focusing specifically on 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate has been limited in recent years. Much of the contemporary research on androgens centers on testosterone replacement therapy in general, exploring new delivery systems like long-acting undecanoate injections, oral formulations, and topical gels. nih.gov
Properties
IUPAC Name |
(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O3/c1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19/h3-7,18,22-25H,8-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSXYDOROIURIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859611 | |
| Record name | 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies for 3 Oxoandrost 4 En 17 Yl 3 Phenylpropanoate
Established Synthetic Routes for 17-β-Esterification of Androst-4-en-3-one Derivatives
The formation of the ester linkage at the 17-β position of the androstane (B1237026) core is the pivotal step in synthesizing testosterone (B1683101) phenylpropionate. Several classical and effective methods have been established for this transformation, primarily involving the reaction of the 17-β-hydroxyl group of testosterone with an activated form of 3-phenylpropanoic acid.
The use of carboxylic acid anhydrides is a well-established method for the acylation of alcohols, including the hydroxyl groups on steroid scaffolds. google.comrsc.org In this approach, 3-phenylpropanoic anhydride (B1165640) would serve as the acylating agent. The reaction proceeds via nucleophilic attack of the 17-β-hydroxyl group on one of the carbonyl carbons of the anhydride.
The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and neutralizes the carboxylic acid byproduct formed during the reaction. libretexts.org To enhance the reaction rate, particularly for sterically hindered alcohols like the 17-β-hydroxyl group, a more potent acylation catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be used in catalytic amounts. google.com While effective, this method can sometimes require elevated temperatures, which may lead to side reactions if not carefully controlled. google.com
Table 1: Typical Reaction Conditions for Acid Anhydride Esterification
| Parameter | Condition | Purpose |
|---|---|---|
| Acylating Agent | 3-phenylpropanoic anhydride | Provides the acyl group |
| Steroid Substrate | Testosterone | Provides the 17-β-hydroxyl group |
| Catalyst/Base | Pyridine, Triethylamine, DMAP | Neutralizes acid byproduct, catalyzes reaction |
| Solvent | Anhydrous Aprotic Solvents (e.g., Dichloromethane, THF) | Provides a non-reactive medium |
| Temperature | Room temperature to moderate heating | To drive the reaction to completion |
A more reactive and highly efficient alternative to acid anhydrides is the use of acyl chlorides. semanticscholar.org The synthesis of 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate is commonly achieved by reacting testosterone with 3-phenylpropanoyl chloride. This method is often preferred due to the high reactivity of the acyl chloride, which allows the reaction to proceed under mild conditions and often results in high yields, reportedly around 96%.
The reaction is an example of nucleophilic acyl substitution. savemyexams.com It is conducted in an anhydrous solvent, such as dichloromethane, in the presence of a non-nucleophilic base like pyridine or triethylamine. nih.gov The base is crucial for scavenging the hydrogen chloride (HCl) gas that is generated as a byproduct, preventing it from reacting with the substrate or product. justia.com A typical procedure involves adding the acyl chloride dropwise to a cooled solution of testosterone and the base. semanticscholar.org
Table 2: High-Yield Synthesis via Acyl Chloride Method
| Component | Role | Example Molar Ratio |
|---|---|---|
| Testosterone | Substrate | 1.0 equivalent |
| 3-phenylpropanoyl chloride | Acylating Agent | 1.2 - 1.5 equivalents semanticscholar.org |
| Pyridine or Et3N/DMAP | Base/Catalyst | 1.5 equivalents semanticscholar.org |
A milder method for activating carboxylic acids for esterification involves the use of 1,1'-Carbonyldiimidazole (CDI). acs.org This reagent reacts with a carboxylic acid, in this case, 3-phenylpropanoic acid, to form a highly reactive N-acylimidazolide intermediate. researchgate.net This intermediate then readily reacts with the 17-β-hydroxyl group of testosterone to form the desired ester and imidazole (B134444) as a byproduct.
This method is advantageous because the reaction conditions are very mild, and it avoids the formation of strong acidic byproducts like HCl. The process typically involves a two-step, one-pot procedure where the carboxylic acid is first activated with CDI, followed by the addition of the alcohol (testosterone). researchgate.net The efficiency of the subsequent acylation step can be enhanced by the addition of a catalyst. However, a key consideration is that excess CDI can react with the target hydroxyl group, potentially lowering the yield of the desired ester. researchgate.net
Precursor Chemistry and Stereochemical Control in Synthesis
The synthesis of 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate relies on two primary precursors: the steroid nucleus and the acyl chain donor.
Steroid Precursor : The starting material is Testosterone , with the systematic IUPAC name (17β)-17-Hydroxyandrost-4-en-3-one. This molecule provides the essential androstane framework.
Acyl Precursor : The acyl group is derived from 3-phenylpropanoic acid (also known as hydrocinnamic acid). For the synthesis, it is typically used in an activated form, such as 3-phenylpropanoyl chloride or 3-phenylpropanoic anhydride .
The stereochemistry of the final product is almost entirely dictated by the stereochemistry of the testosterone precursor. The androstane skeleton contains six stereocenters at positions 8, 9, 10, 13, 14, and 17. researchgate.net In naturally derived testosterone, these centers have a specific, fixed configuration. The esterification reactions described are performed under conditions that are not harsh enough to cause epimerization at any of these chiral centers. The reaction is highly regioselective for the 17-β-hydroxyl group over the enone system in the A-ring due to the greater nucleophilicity of the hydroxyl group. Therefore, the stereochemical integrity of the steroid core is maintained throughout the synthesis. researchgate.net
Advanced Methodologies for Ester Synthesis and Structural Modification
Beyond the classical methods, research has focused on developing more efficient and environmentally benign synthetic strategies.
One advanced methodology involves the use of a recyclable, heterogeneous polymer-supported tosylic acid catalyst under solvent-free conditions, accelerated by microwave irradiation. semanticscholar.org This "green chemistry" approach significantly reduces reaction times, often to just a few minutes, and simplifies product work-up as the catalyst can be removed by simple filtration. This method has been shown to produce various testosterone esters in good to excellent yields (33-96%). semanticscholar.org
Another sophisticated technique for esterification utilizes carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as condensing agents. This reaction is catalyzed by a combination of a 4-(tertiary amino)-pyridine and a strong acid. google.com This process is particularly valuable for synthesizing steroid esters of high purity and color, as it minimizes the formation of byproducts that are often difficult to remove. google.com
Purification Techniques for Synthesized Androstane Esters
Following the synthesis, the crude product is a mixture containing the desired ester, unreacted starting materials, catalysts, and byproducts. Achieving high purity, often required to meet pharmacopoeial standards, necessitates one or more purification steps. weimiaobio.com
Column Chromatography : This is the most common purification technique for steroid esters. semanticscholar.org The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A mobile phase, usually a gradient mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate), is passed through the column. Separation occurs based on the differential adsorption of the components to the silica gel; the less polar ester elutes before the more polar unreacted testosterone.
Recrystallization : This technique is used to obtain a highly purified crystalline product. The crude ester is dissolved in a minimum amount of a hot solvent (e.g., ethanol) and then allowed to cool slowly. weimiaobio.com As the solution cools, the solubility of the ester decreases, and it crystallizes out, leaving impurities behind in the solvent.
Analytical Validation : The purity and identity of the final product are confirmed using modern analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to determine purity (≥98%), while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure. semanticscholar.orgnih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | IUPAC Name | Role in Synthesis |
|---|---|---|
| 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate | Final Product |
| Testosterone | (17β)-17-Hydroxyandrost-4-en-3-one | Steroid Precursor |
| 3-phenylpropanoic acid | 3-phenylpropanoic acid | Acyl Precursor |
| 3-phenylpropanoyl chloride | 3-phenylpropanoyl chloride | Activated Acylating Agent |
| 3-phenylpropanoic anhydride | 3-phenylpropanoic anhydride | Activated Acylating Agent |
| 1,1'-Carbonyldiimidazole (CDI) | 1,1'-carbonyl-diimidazole | Activating Reagent |
| Pyridine | Pyridine | Base/Catalyst |
| Triethylamine (Et3N) | N,N-Diethylethanamine | Base |
| 4-dimethylaminopyridine (DMAP) | N,N-dimethylpyridin-4-amine | Catalyst |
| Dichloromethane | Dichloromethane | Anhydrous Solvent |
| Hexane | Hexane | Chromatography Solvent |
| Ethyl acetate | Ethyl acetate | Chromatography Solvent |
| Ethanol (B145695) | Ethanol | Recrystallization Solvent |
Spectroscopic Analysis for Confirmation of Chemical Structure
Spectroscopic methods are fundamental in determining the molecular structure of 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate by providing detailed information about its atomic composition, functional groups, and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, qNMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each atom.
For analysis, samples are typically prepared by dissolving approximately 5 to 10 mg for ¹H NMR or 30 mg for ¹³C NMR in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal reference standard. swgdrug.org
¹H NMR spectroscopy is instrumental in identifying the presence of the active ingredient and verifying its structure. unesp.brnih.gov The spectrum of testosterone phenylpropionate reveals characteristic signals corresponding to the protons of the steroid nucleus and the attached phenylpropanoate moiety. For instance, specific proton signals for the ester group have been identified at chemical shifts between δ 2.35–2.55 ppm.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. A key resonance in the ¹³C NMR spectrum is that of the ester carbonyl carbon, which appears at approximately 170 ppm.
Quantitative NMR (qNMR) can also be employed for determining the purity and concentration of the compound without the need for an identical reference standard, using internal or external calibration methods. nih.gov
Table 1: Key NMR Spectroscopic Data for 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate
| Nucleus | Key Chemical Shifts (δ, ppm) | Assignment |
| ¹H | 2.35–2.55 | Ester Protons |
| ¹³C | ~170 | Ester Carbonyl Carbon (C=O) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate displays characteristic absorption bands that confirm its identity. swgdrug.org
A prominent feature is the strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O), which typically appears around 1735 cm⁻¹. Additionally, a band characteristic of the conjugated 4-en-3-one system within the steroid's A-ring is observed. researchgate.net Spectra can be obtained using techniques such as preparing the sample in a potassium bromide (KBr) matrix or using Attenuated Total Reflectance (ATR). swgdrug.orgnih.gov
Table 2: Characteristic IR Absorption Bands for 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~1735 | Ester Carbonyl (C=O) | Stretching |
| ~1677 | α,β-Unsaturated Ketone (C=O) | Stretching |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.
Under soft ionization conditions like electrospray ionization (ESI), testosterone esters such as 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate typically yield a prominent protonated molecular ion ([M+H]⁺). nih.gov Inducing fragmentation, either in the ion source or through tandem mass spectrometry (MS/MS), can provide structural information. nih.gov Harder ionization techniques like electron ionization (EI) result in more extensive fragmentation. libretexts.org For testosterone phenylpropionate, common fragment ions are observed at m/z values of 271, 105, and 91. nih.gov
High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like time-of-flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically within 5 ppm). core.ac.uk This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, a critical step in confirming the compound's identity. core.ac.ukcaymanchem.com The exact mass of 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate is calculated as 420.26644501 Da. nih.gov
Table 3: Mass Spectrometry Data for 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate
| Parameter | Value | Source |
| Molecular Formula | C₂₈H₃₆O₃ | nih.gov |
| Molar Mass | 420.59 g/mol | wikipedia.org |
| Exact Mass | 420.26644501 Da | nih.gov |
| Key EI Fragment Ions (m/z) | 271, 105, 91 | nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is essential for a complete structural characterization. nih.govuhu-ciqso.es
Single-Crystal X-ray Diffraction Analysis of Steroid Esters
The crystal structure of 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate has been successfully determined by single-crystal X-ray diffraction. researchgate.net The analysis reveals that it crystallizes in the monoclinic space group P2₁, a common space group for steroid molecules. researchgate.netnih.gov
The asymmetric unit of testosterone phenylpropionate contains one molecule. researchgate.net This contrasts with some longer-chain testosterone esters, such as enanthate and decanoate (B1226879), where the asymmetric unit may contain two distinct molecules. nih.gov The steroid backbone of the molecule adopts a conformation typical for this class of compounds. researchgate.netmdpi.com
Table 4: Crystallographic Data for 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Molecules per Asymmetric Unit (Z') | 1 |
(Data derived from studies on short-chain testosterone esters) researchgate.net
Crystal Packing and Supramolecular Features
The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by intermolecular interactions. In the crystal structure of steroid esters, including 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate, the supramolecular architecture is primarily stabilized by a network of weak intermolecular forces. researchgate.netnih.gov
Analysis of Intermolecular Interactions
The crystal packing and supramolecular architecture of steroid esters like 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate are governed by a variety of non-covalent intermolecular interactions. These forces dictate the compound's physical properties, including solubility and stability. Computational methods and Hirshfeld surface analysis are instrumental in characterizing these interactions. nih.gov
Hydrophobic Interactions: The tetracyclic androstane core is inherently hydrophobic. nih.gov These nonpolar regions of the molecule interact favorably with each other through van der Waals forces, driving the packing arrangement to minimize contact with more polar moieties. nih.gov This hydrophobic character is a primary driver for the molecule's low aqueous solubility.
π–π Interactions: The presence of the phenyl group in the 3-phenylpropanoate ester moiety introduces the possibility of π–π stacking interactions. These interactions occur between the aromatic rings of adjacent molecules, contributing to the cohesion of the crystal lattice. The specific geometry and energy of these interactions depend on the relative orientation of the phenyl rings in the packed structure.
| Interaction Type | Participating Moieties | Structural Significance |
|---|---|---|
| C-H···O Interactions | Steroid C-H donors; Carbonyl/Ketone O acceptors | Stabilizes crystal lattice through a network of weak hydrogen bonds. nih.gov |
| Hydrophobic Interactions | Androstane steroid nucleus | Drives molecular packing and influences solubility. nih.govnih.gov |
| π–π Interactions | Phenyl rings of the ester group | Contributes to crystal cohesion through aromatic stacking. |
| Steric Effects | Entire molecule | Dictates possible packing arrangements and conformations. |
Purity Assessment and Identity Validation
Chromatographic
Chromatographic techniques are essential for assessing the purity of 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate and confirming its identity, particularly in bulk materials and complex formulations.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a primary method for the quantitation and purity assessment of testosterone (B1683101) esters. biotech-asia.org A reversed-phase HPLC method is typically employed due to the non-polar nature of the steroid ester.
The separation is commonly achieved on a C18 column, which has a non-polar stationary phase. diva-portal.orgdiva-portal.org The mobile phase generally consists of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, run in either isocratic or gradient elution mode to ensure adequate separation of the main compound from any impurities. diva-portal.orgnih.gov Detection is typically performed at a wavelength around 240 nm, corresponding to the absorbance maximum of the α,β-unsaturated ketone chromophore in the A-ring of the steroid nucleus. caymanchem.com Method validation according to ICH guidelines ensures the method is accurate, precise, specific, and linear over a given concentration range. semanticscholar.org
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-phase C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm) | diva-portal.orgsemanticscholar.org |
| Mobile Phase | Acetonitrile and Water/Buffer mixture | nih.govsemanticscholar.org |
| Elution Mode | Gradient or Isocratic | semanticscholar.orgresearchgate.net |
| Flow Rate | 1.0 - 1.2 mL/min | semanticscholar.org |
| Column Temperature | 35 - 40 °C | semanticscholar.orgshimadzu.com |
| Injection Volume | 10 - 20 µL | semanticscholar.org |
| Detection | UV at ~240 nm | caymanchem.comsemanticscholar.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Ester Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the qualitative analysis of anabolic-androgenic steroids (AAS). fda.gov For steroid esters, the compound must be sufficiently thermally stable to be analyzed without derivatization. The sample is first extracted, often with a solvent like acetonitrile, and then injected into the GC system. fda.gov
Separation occurs in a capillary column, typically with a non-polar stationary phase such as 5% diphenyl / 95% dimethylpolysiloxane. fda.gov The retention time of the compound is a key identifier. Following separation, the analyte enters the mass spectrometer, where it is ionized (commonly by electron ionization), fragmented, and detected. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, serves as a molecular fingerprint. Identification is confirmed by comparing the retention time and mass spectrum of the sample to those of a certified reference standard analyzed under the same conditions. fda.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC/HRMS) for Complex Mixture Analysis
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC/HRMS) offers superior sensitivity and specificity for the analysis of steroid esters, especially at trace levels or in complex matrices. researchgate.netnih.gov This technique avoids the need for derivatization often required in GC-MS. diva-portal.org
A simple liquid-liquid or solid-phase extraction is typically used for sample preparation. diva-portal.orgresearchgate.net The chromatographic separation is similar to that in HPLC. The eluent from the LC column is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source in positive ion mode. diva-portal.org
In LC-MS/MS, a specific precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented to produce characteristic product ions. Monitoring these specific transitions (Multiple Reaction Monitoring, MRM) provides excellent selectivity and sensitivity. diva-portal.orgdiva-portal.org Testosterone esters exhibit common fragmentation patterns, including characteristic low-mass ions at m/z 97 and 109, which arise from cleavage of the steroid A and B rings. ugent.be LC/HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the analyte and its fragments, which further increases confidence in identification, especially when distinguishing between isobaric interferences. nih.gov
| Compound Type | Precursor Ion [M+H]⁺ | Characteristic Product Ions (m/z) | Reference |
|---|---|---|---|
| Testosterone Esters | Varies with ester chain | 271 (Steroid core), 109, 97 | ugent.be |
Other Analytical Techniques for Material Characterization
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time. wikipedia.org For a pharmaceutical compound like 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate, TGA is primarily used to evaluate its thermal stability and decomposition profile. youtube.com
In a typical TGA experiment, a small amount of the sample is placed in a pan, which is situated on a highly sensitive balance inside a furnace. youtube.com The sample is then heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The instrument records the sample's mass continuously as the temperature increases. The resulting TGA curve plots the percentage of mass loss against temperature. A negligible mass loss over a certain temperature range indicates the material is thermally stable. wikipedia.org The onset temperature of decomposition and the temperature of maximum mass loss provide critical information about the material's stability limits. This data is valuable for determining appropriate storage and handling conditions.
| Parameter | Description | Typical Value Range |
|---|---|---|
| Heating Rate | Rate of temperature increase during the experiment. | 10 - 20 °C/min |
| Atmosphere | Inert (e.g., Nitrogen) or Oxidative (e.g., Air). | Nitrogen |
| Onset of Decomposition (Tonset) | Temperature at which significant mass loss begins. | > 200 °C |
| Temperature of Max. Decomposition Rate (Tmax) | Temperature at which the rate of mass loss is highest. | Varies |
| Residue at End Temperature | Percentage of mass remaining at the end of the analysis. | < 5% |
Purity Assessments and Homogeneity Studies
Ensuring the purity and homogeneity of a reference standard for 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate is critical for its use in quantitative analysis and other scientific applications. A variety of analytical techniques are employed to assess these parameters, with the data often presented in a detailed Certificate of Analysis.
Purity is typically determined using chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate the main compound from any impurities, and the purity is often expressed as a percentage of the main peak area relative to the total peak area. The British Pharmacopoeia, for instance, specifies a purity of 99.9% for its reference standard of testosterone phenylpropionate. pharmacopoeia.com Certificates of Analysis from various suppliers commonly report a purity of greater than 98%. molnova.comabmole.com
Homogeneity studies are conducted to ensure that the reference standard is uniform throughout the batch. This is particularly important for powdered solids, where segregation of particles of different sizes or densities could lead to sampling errors. These studies typically involve analyzing samples taken from different parts of the batch (e.g., top, middle, and bottom of a container) and demonstrating that the analytical results are consistent within acceptable limits.
The following interactive data tables provide illustrative examples of the types of data generated during purity assessments and homogeneity studies for 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate.
Interactive Data Table: Purity Assessment of 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate
| Test | Method | Acceptance Criteria | Result |
| Appearance | Visual Inspection | White to off-white crystalline powder | Conforms |
| Identity (IR) | Infrared Spectroscopy | The spectrum of the sample corresponds to that of the reference standard | Conforms |
| Identity (HPLC) | HPLC-UV | The retention time of the major peak in the chromatogram of the sample corresponds to that of the reference standard | Conforms |
| Assay (HPLC) | HPLC-UV (240 nm) | 98.0% - 102.0% | 99.8% |
| Related Substances | HPLC-UV | Individual impurity ≤ 0.5%, Total impurities ≤ 1.0% | Individual impurity: 0.15%Total impurities: 0.35% |
| Loss on Drying | Gravimetric | ≤ 0.5% | 0.2% |
| Residue on Ignition | Gravimetric | ≤ 0.1% | 0.05% |
Interactive Data Table: Homogeneity Study of 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate Reference Standard
| Sample Location | Assay (HPLC, %) | Relative Standard Deviation (RSD) |
| Top 1 | 99.85 | |
| Top 2 | 99.91 | |
| Middle 1 | 99.88 | |
| Middle 2 | 99.95 | 0.04% |
| Bottom 1 | 99.89 | |
| Bottom 2 | 99.92 | |
| Overall Mean | 99.90 | |
| Acceptance Criteria | RSD ≤ 1.0% | Pass |
Molecular Interactions and Structure Activity Relationship Sar Studies of 3 Oxoandrost 4 En 17 Yl 3 Phenylpropanoate
Interaction with Androgen Receptors: Mechanistic Insights and Binding Dynamics
3-Oxoandrost-4-en-17-yl 3-phenylpropanoate, a synthetic anabolic-androgenic steroid, functions as a prodrug of testosterone (B1683101). guidetopharmacology.orgnih.gov The esterification at the 17β-hydroxyl group enhances its lipid solubility, which allows for a slower release from the site of intramuscular injection. nih.gov The active compound is not the ester itself but the testosterone molecule that is liberated following hydrolysis in the body. nih.gov The mechanism of action, therefore, is identical to that of endogenous testosterone. guidetopharmacology.orgnih.gov
Once released, free testosterone is transported into the cytoplasm of target tissue cells. ncats.io The biological effects of testosterone are mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-inducible transcription factor. oup.comwikipedia.org The binding of testosterone to the AR induces a conformational change in the receptor protein. wikipedia.orgnih.gov This change causes the dissociation of heat shock proteins and other chaperone molecules, exposing a nuclear localization signal. wikipedia.orgnih.gov
The activated ligand-receptor complex then translocates into the cell nucleus and dimerizes. wikipedia.orgnih.gov This dimer binds to specific DNA sequences known as hormone response elements (HREs) or androgen response elements (AREs), which are located in the promoter or enhancer regions of target genes. guidetopharmacology.orgncats.io This binding event initiates the recruitment of coactivators and other components of the transcription machinery, ultimately modulating the transcription of androgen-responsive genes and producing androgenic effects. nih.govnih.gov
In certain tissues like the prostate and skin, testosterone can be converted by the enzyme 5α-reductase to 5α-dihydrotestosterone (DHT). ncats.ionih.gov DHT binds to the same androgen receptor but with a significantly higher affinity—approximately two-fold greater—and the DHT-AR complex has a dissociation rate that is about five times slower than that of the testosterone-AR complex. nih.gov This makes DHT a more potent activator of the androgen receptor. ncats.io
Receptor Selectivity and Specificity Profiling for Androstane (B1237026) Esters
The biological activity of androstane esters like 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate is primarily determined by the specificity of the active hormone, testosterone, for its cognate receptor. The androgen receptor is the main target for testosterone and its more potent metabolite, DHT. nih.gov While testosterone binds with high specificity to the AR, it can exhibit low-affinity cross-reactivity with other steroid receptors, such as the progesterone (B1679170) and estrogen receptors. nih.gov However, DHT binds more specifically to the AR. nih.gov
The selectivity of androgen action is also influenced by tissue-specific expression of receptors and metabolizing enzymes. For instance, tissues rich in 5α-reductase will experience a more potent androgenic effect due to the conversion of testosterone to DHT. nih.gov Furthermore, the steroid hormone receptor superfamily includes numerous receptors for various ligands, including glucocorticoids and mineralocorticoids, which share structural similarities. wikipedia.org Despite these similarities, the unique structure of the AR's ligand-binding pocket ensures a high degree of preference for androgens like testosterone. mdpi.com
Some androgens have also been studied for their interaction with other nuclear receptors, such as the constitutive androstane receptor (CAR), which acts as a sensor for various endogenous compounds and xenobiotics. nih.govdoi.org However, the primary pathway for the physiological effects of testosterone esters remains the activation of the classical androgen receptor. oup.com It is also noted that in some contexts, androgen metabolites can interact with other receptors; for example, the metabolite 5α-androstane-3β,17β-diol has been shown to bind to the estrogen receptor-beta (ERβ), suggesting complex signaling pathways beyond direct AR activation. nih.gov
Influence of Ester Moiety on Receptor Binding and Activation
The ester moiety attached to the 17β-hydroxyl group of the testosterone molecule does not directly participate in the binding to or activation of the androgen receptor. nih.gov Its primary role is to modify the pharmacokinetic properties of the steroid. guidetopharmacology.org By increasing the lipophilicity of the compound, the ester slows its release from an oil-based depot at the injection site into the bloodstream. nih.gov Once in circulation, esterase enzymes cleave the phenylpropanoate group, releasing free testosterone, which is the molecule that interacts with the AR. nih.gov Therefore, the influence of the ester is on the duration and timing of biological activity rather than the nature of the molecular interaction with the receptor itself.
The structure of the ester side chain, including its length and composition, is a key determinant of the drug's half-life and, consequently, its duration of action. nih.gov The phenylpropanoate ester provides a moderate duration of release compared to other esters. nih.gov A study comparing various testosterone esters found that the solubility, which correlates with release characteristics, is influenced by the ester's structure. nih.gov Interestingly, while testosterone phenylpropionate has more carbon atoms (a three-carbon chain plus a phenyl ring) than testosterone propionate (B1217596) (a three-carbon chain), their solubilities were found to be quite similar. nih.gov This suggests that the bulky, planar phenyl ring does not increase lipophilicity and extend the release profile in the same manner as simply lengthening a linear aliphatic chain. nih.gov This highlights that both the length and the specific chemical structure of the ester chain are critical factors in determining the pharmacokinetic profile and, therefore, the pattern of biological activity over time.
3-Oxoandrost-4-en-17-yl 3-phenylpropanoate is often formulated in combination with other testosterone esters, such as propionate, isocaproate, and decanoate (B1226879), to achieve a more stable and sustained release of testosterone. guidetopharmacology.org The different esters are hydrolyzed at varying rates, providing a continuous supply of the active hormone. The primary difference between these esters lies in their pharmacokinetic profiles, specifically their half-lives and solubility, which are dictated by the size and structure of the ester chain. nih.govnih.gov
The relative binding affinity (RBA) of the active hormone, testosterone, to the androgen receptor is the same regardless of which ester is used as the delivery prodrug. houstonmethodist.org However, the rate of release significantly impacts the therapeutic effect. Shorter esters like propionate are released and cleared more quickly, while longer-chain esters like decanoate provide a much more extended duration of action. nih.govnih.gov
| Testosterone Ester | Approximate Half-Life | Relative Solubility (mg/mL) |
|---|---|---|
| Propionate | ~1 day nih.gov | 175.5 nih.gov |
| Phenylpropanoate | ~2.5 days nih.gov | 139 nih.gov |
| Isocaproate | ~3.1 days nih.gov | 447 nih.gov |
| Decanoate | Longer than Isocaproate* | Data not available in provided sources |
*The half-life generally increases with the length of the carbon chain of the ester. nih.govnih.gov
Modulatory Effects on Gene Expression and Signaling Pathways
Upon activation by testosterone (released from 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate), the androgen receptor directly regulates the expression of a wide array of genes. guidetopharmacology.orgwikipedia.org This genomic action is the primary mechanism through which androgens exert their effects on target tissues. wikipedia.org The AR-ligand complex, by binding to AREs, can either activate or repress gene transcription, leading to changes in protein synthesis and cellular function. nih.gov
In skeletal muscle, testosterone has been shown to modulate gene expression pathways that are critical for muscle development and function. nih.gov It enhances muscle protein synthesis by regulating the transcription of relevant genes. nih.gov Studies in mice have demonstrated that testosterone can regulate genes involved in nutrient accumulation, glucose metabolism, and protein turnover. nih.gov For example, testosterone can influence the expression of genes like atrogin-1 (Fbxo32) and affect signaling molecules such as Akt and Foxo3a, which are key regulators of muscle mass. nih.gov
Furthermore, testosterone may influence myogenic events through signaling proteins like Notch and Wnt, which govern cell proliferation, differentiation, and tissue repair. nih.gov The canonical Wnt signaling pathway, for example, involves the transcription regulator β-catenin to induce the expression of target genes related to growth and development. nih.gov
Stereochemical Considerations in Molecular Recognition and Function
The interaction between a steroid hormone and its receptor is highly dependent on the precise three-dimensional structure of both molecules. The androstane skeleton of testosterone has a specific and rigid stereochemistry that is critical for its recognition by the androgen receptor's ligand-binding pocket. nih.govmdpi.com The full IUPAC name for the testosterone moiety, (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one, defines the absolute configuration at its six stereocenters. nih.gov
This specific arrangement of atoms creates a shape that is complementary to the binding site of the AR. mdpi.com Any deviation from this natural stereochemistry would drastically reduce or eliminate the binding affinity and subsequent biological activity. The receptor's ligand-binding domain contains specific amino acid residues that form hydrogen bonds and hydrophobic interactions with the testosterone molecule. mdpi.com This precise molecular recognition ensures that only androgens with the correct stereochemical configuration can effectively bind and activate the receptor, initiating the downstream signaling cascade. nih.gov
Biochemical Transformations and Metabolic Pathways of 3 Oxoandrost 4 En 17 Yl 3 Phenylpropanoate
In Vitro Metabolic Studies using Biological Systems
In vitro studies utilizing various biological systems, such as liver microsomes, have been instrumental in elucidating the metabolic fate of testosterone (B1683101) esters. These systems allow for a detailed examination of the enzymatic reactions responsible for the compound's biotransformation. The metabolism of 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate is initiated by the cleavage of its ester side chain, releasing the parent steroid, testosterone. guidetopharmacology.org Subsequently, testosterone undergoes a series of metabolic alterations.
The primary and requisite step in the bioactivation of 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate is the hydrolysis of the 17β-phenylpropanoate ester linkage. This cleavage is essential as the testosterone molecule must be freed from its ester prodrug form to bind to androgen receptors. guidetopharmacology.org The reaction yields two products: the active hormone testosterone and 3-phenylpropanoic acid. The rate of this hydrolysis is influenced by the length and structure of the ester chain; for testosterone phenylpropanoate, the esterification results in a half-life of approximately 2.5 days. mdpi.com This controlled release is a key pharmacokinetic feature of testosterone esters. nih.gov
Table 1: Hydrolysis of 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate
| Reactant | Enzyme | Product 1 | Product 2 |
| 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate | Esterases | Testosterone | 3-Phenylpropanoic acid |
The hydrolysis of the ester bond is not a spontaneous reaction but is catalyzed by a ubiquitous group of enzymes known as esterases. nih.govnih.gov Nonspecific esterases, including carboxylesterases, are widely distributed in the body, particularly in the plasma, liver, and other tissues. nih.govresearchgate.net These enzymes are responsible for cleaving the ester linkage of a wide variety of substrates, including ester prodrugs like testosterone phenylpropanoate. nih.gov The efficiency of this enzymatic action can be influenced by the steric bulk of the ester group, with larger or more complex esters potentially showing different rates of hydrolysis. nih.gov Studies on other testosterone esters have shown that different esterases exhibit varying degrees of efficacy in catalyzing this reaction, indicating a level of substrate specificity among these enzymes. google.com
Following its release from the phenylpropanoate ester, testosterone undergoes Phase I biotransformations. nih.gov These reactions, primarily catalyzed by the cytochrome P450 (CYP) enzyme system, introduce or expose functional groups (like hydroxyl groups) on the steroid nucleus, which slightly increases its polarity. researchgate.net The principal Phase I reactions for testosterone are oxidation and hydroxylation. nih.govresearchgate.net
Key oxidative transformations include the conversion of the 17-hydroxyl group to a ketone, forming androstenedione, and hydroxylation at various positions on the steroid ring. researchgate.net In vitro studies using human liver microsomes have identified several major hydroxylated metabolites. nih.gov
Table 2: Major Phase I Metabolites of Testosterone
| Metabolite | Type of Reaction |
| 6β-hydroxytestosterone | Hydroxylation |
| 2β-hydroxytestosterone | Hydroxylation |
| 15β-hydroxytestosterone | Hydroxylation |
| Androstenedione | Oxidation |
The metabolites generated during Phase I, as well as unchanged testosterone, proceed to Phase II conjugation reactions. nih.gov The purpose of this phase is to significantly increase the water solubility of the steroid molecules, thereby facilitating their excretion via urine and bile. uomus.edu.iqderangedphysiology.com This is accomplished by attaching large, polar endogenous molecules to the steroid's functional groups. numberanalytics.com
The most prominent Phase II pathways for testosterone and its metabolites are glucuronidation and sulfation. researchgate.net
Glucuronidation: This is a major metabolic route where the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to the hydroxyl groups of the steroid. researchgate.net
Sulfation: This process involves the transfer of a sulfonate group, catalyzed by sulfotransferases (SULTs), to form highly water-soluble sulfate (B86663) esters. researchgate.net
These conjugation reactions effectively deactivate the steroid and prepare it for elimination. uomus.edu.iq
The cytochrome P450 superfamily of enzymes is the primary catalyst for the Phase I metabolism of testosterone. nih.govresearchgate.net Extensive research has demonstrated that the CYP3A subfamily, and specifically the CYP3A4 isozyme, plays a dominant role. drugbank.com In human liver microsomes, CYP3A4 is responsible for producing the vast majority of testosterone metabolites. nih.gov
The most significant metabolic pathway mediated by CYP3A4 is the hydroxylation of testosterone at the 6β-position, which accounts for approximately 86% of all metabolites formed. nih.govresearchgate.net While CYP3A4 is the principal enzyme, other CYP isozymes can also contribute to testosterone metabolism, albeit to a lesser extent and often yielding different products. For instance, CYP2C19 has been shown to produce different hydroxylated forms of testosterone. nih.gov
Table 3: Key Cytochrome P450 Enzymes in Testosterone Metabolism
| Enzyme | Primary Metabolite(s) | Relative Contribution |
| CYP3A4 | 6β-hydroxytestosterone | Major (accounts for ~86% of metabolites) nih.gov |
| CYP3A Subfamily | 6β-OH-T, 2β-OH-T, 15β-OH-T | Major (accounts for >90% of metabolites) nih.gov |
| CYP2C19 | 11α-OH-T, 16α-/17-OH-T | Minor nih.gov |
In Vivo Metabolic Fate in Animal Models (Excluding Clinical Human Data)
In a study using rats with an external biliary fistula, the hepatic metabolism of a structurally related compound, 3-oxoandrost-4-ene-17 beta-carboxylic acid, was investigated. The results showed that approximately 80% of the administered dose was secreted into the bile within 20 hours. nih.gov The identified metabolic products were predominantly fully reduced and hydroxylated derivatives, which were mainly excreted as glucuronide conjugates. nih.gov This highlights the importance of reduction, hydroxylation, and subsequent glucuronidation as major in vivo metabolic and clearance pathways for androstane (B1237026) steroids in rats.
Other animal models have confirmed the systemic activity of testosterone following the administration of its esters, which implicitly confirms the in vivo hydrolysis of the ester prodrug. For example, a rat model developed polycystic ovarian syndrome characteristics after treatment with testosterone propionate (B1217596), which was validated by increased serum testosterone levels. nih.gov Similarly, studies in rabbit and mouse models treated with testosterone have demonstrated widespread systemic and metabolic effects, confirming its bioavailability and distribution to various tissues, including the liver and hypothalamus. nih.govmdpi.com These findings support the metabolic scheme elucidated from in vitro studies, where hydrolysis precedes systemic circulation and subsequent Phase I and Phase II metabolism prior to excretion.
Absorption and Distribution Dynamics
Upon intramuscular administration, 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate, suspended in an oil vehicle, forms a depot in the muscle tissue. sobraf.org Due to its increased lipophilicity conferred by the phenylpropanoate ester, it is released slowly from this depot into the bloodstream. The primary and rate-limiting step in its activation is the hydrolysis of the ester bond by esterase enzymes present in the blood and various tissues. This enzymatic cleavage liberates free, active testosterone and 3-phenylpropanoic acid.
The released testosterone then circulates throughout the body, with a significant portion—approximately 97% to 99.5%—binding to plasma proteins. wikipedia.org It is primarily bound to sex hormone-binding globulin (SHBG) and, to a lesser extent, albumin. wikipedia.org This protein binding serves as a reversible reservoir and helps in the transport of the hormone to target tissues. The unbound, or free, testosterone is the biologically active fraction that can diffuse into cells to exert its effects.
While specific pharmacokinetic data for 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate as a single agent is limited, studies involving mixtures of testosterone esters provide insights into its behavior. Following the administration of a product containing testosterone propionate, phenylpropionate, isocaproate, and decanoate (B1226879), the phenylpropionate ester contributes to the sustained release profile of testosterone. sobraf.org The concentration of testosterone phenylpropionate in the plasma can be detected, indicating its gradual release and hydrolysis. sobraf.org
Below is a table summarizing the known pharmacokinetic properties of 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate.
| Parameter | Value |
| Half-life | Approximately 2.5 - 3.1 days |
Data derived from preclinical models and studies of mixed testosterone esters.
Excretion Pathways and Metabolite Profiling
Once free testosterone is released, it undergoes extensive metabolism, primarily in the liver, before excretion. wikipedia.org The metabolic pathways are complex and result in a variety of metabolites. The main routes of testosterone metabolism involve reduction and conjugation.
The A-ring of the steroid is reduced by 5α- and 5β-reductase enzymes, leading to the formation of potent androgens like dihydrotestosterone (B1667394) (DHT) and inactive metabolites. wikipedia.org The 17-keto group can also be reduced. The major metabolites of testosterone are androsterone (B159326) and etiocholanolone. wikipedia.org
These metabolites, along with a small amount of unchanged testosterone, are then made more water-soluble through conjugation with glucuronic acid or sulfate at the hydroxyl groups. wikipedia.org This process, known as phase II metabolism, is critical for their elimination. Approximately 90% of an administered dose of testosterone is excreted in the urine as these glucuronide and sulfate conjugates. nih.gov A smaller fraction, around 6%, is eliminated in the feces, mostly as unconjugated metabolites. nih.gov
The table below lists the major urinary metabolites of testosterone, which are the downstream products following the administration of 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate.
| Metabolite | Conjugate Form |
| Androsterone | Glucuronide, Sulfate |
| Etiocholanolone | Glucuronide, Sulfate |
| Dihydrotestosterone | Glucuronide, Sulfate |
| Testosterone | Glucuronide, Sulfate |
| 5α-Androstane-3α,17β-diol | Glucuronide, Sulfate |
| 5β-Androstane-3α,17β-diol | Glucuronide, Sulfate |
Comparison of Metabolic Profiles with other Androstane Esters
The metabolic profile of 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate is primarily distinguished from other androstane esters by its absorption and hydrolysis rate, which is determined by the nature of the ester side chain. The fundamental downstream metabolism of the liberated testosterone molecule remains the same regardless of the original ester.
The length and structure of the ester chain influence the compound's lipophilicity and its susceptibility to enzymatic cleavage by esterases. nih.gov Shorter esters, like propionate, are more polar and are hydrolyzed more rapidly, leading to a quicker onset of action and a shorter half-life. reddit.com Conversely, longer-chain esters, such as enanthate and decanoate, are more lipophilic, resulting in a slower release from the injection site and a longer duration of action. researchgate.net
3-Oxoandrost-4-en-17-yl 3-phenylpropanoate, with its phenylpropionate ester, has a pharmacokinetic profile that is intermediate between the short-acting and long-acting esters. This allows for a balance between a reasonably prompt onset of action and a sustained elevation of testosterone levels.
The following table provides a comparison of the approximate elimination half-lives of several common testosterone esters.
| Androstane Ester | Ester Structure | Approximate Elimination Half-life |
| Testosterone Propionate | Propanoic acid | 0.8 days |
| 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate | 3-Phenylpropanoic acid | 2.5 - 3.1 days |
| Testosterone Enanthate | Heptanoic acid | 4.5 days |
| Testosterone Cypionate | Cyclopentylpropanoic acid | ~4.5 days |
| Testosterone Decanoate | Decanoic acid | >7 days |
| Testosterone Undecanoate | Undecanoic acid | ~20.9 days (in tea seed oil) |
The half-life values are influenced by the oil vehicle used for injection and can vary between studies. wikipedia.org
Computational Chemistry and Molecular Modeling of 3 Oxoandrost 4 En 17 Yl 3 Phenylpropanoate
Molecular Docking Simulations to Predict Receptor Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. oup.comnih.gov In the context of 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate, docking simulations are primarily employed to predict its binding mode and affinity within the ligand-binding pocket (LBP) of the androgen receptor (AR). oup.com
The process involves placing the ligand (testosterone phenylpropionate) into the binding site of the receptor (AR) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. These simulations have shown that the steroid backbone of testosterone (B1683101) esters forms critical interactions with key residues in the AR's LBP.
Table 1: Predicted Interactions of Androstane (B1237026) Scaffolds with Androgen Receptor LBD
| Interacting Residue Type | Specific Amino Acids (Examples) | Type of Interaction |
|---|---|---|
| Hydrophobic Pocket | Leu, Met, Trp, Ala, Val | Hydrophobic, Van der Waals |
| Hydrogen Bonding | Gln, Arg, Asn, Thr | Hydrogen Bonds |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Androstane Esters
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgijnrd.org For androstane esters, QSAR studies aim to develop predictive models for activities such as androgen receptor binding affinity. nih.govnih.gov These models are built by correlating molecular descriptors—numerical values that quantify various aspects of a molecule's structure—with experimentally determined biological activity. jocpr.com
The development of a QSAR model involves calculating a variety of descriptors for a series of androstane esters. researchgate.net These descriptors fall into several categories:
Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).
Electronic Descriptors: Pertaining to the electron distribution (e.g., partial charges, dipole moment, HOMO/LUMO energies).
Hydrophobic Descriptors: Quantifying the molecule's lipophilicity (e.g., LogP, the logarithm of the partition coefficient). nih.gov
A statistical method, such as multiple linear regression (MLR), is then used to create an equation that links a combination of these descriptors to the observed activity. researchgate.net For androgen receptor ligands, CoMFA (Comparative Molecular Field Analysis) is a 3D-QSAR technique that has been successfully used. nih.gov CoMFA models illustrate that the steric and electrostatic properties of structurally diverse ligands are necessary and sufficient to describe their binding affinity to the androgen receptor. nih.gov Such models can predict the activity of new, unsynthesized androstane esters, thereby guiding the design of compounds with potentially higher potency. nih.govresearchgate.net
Table 2: Common Molecular Descriptors in QSAR for Androstane Esters
| Descriptor Class | Examples | Relevance to AR Binding |
|---|---|---|
| Hydrophobic | LogP, Hydrophobic surface area | Crucial for entering the hydrophobic LBP of the AR. |
| Electronic | HOMO/LUMO energies, Partial atomic charges | Governs hydrogen bonding and electrostatic interactions. nih.gov |
| Steric/Topological | Molecular weight, Molar refractivity, Shape indices | Determines the fit of the ligand within the binding pocket. |
| 3D-QSAR Fields | CoMFA steric and electrostatic fields | Maps regions where steric bulk or specific charges enhance or reduce activity. nih.gov |
Analysis of Crystal Lattice Energies and Intermolecular Interactions through Computational Methods
The solid-state properties of a compound are governed by its crystal packing and the intermolecular interactions within its crystal lattice. Computational methods allow for the analysis of these features, providing insights into the stability of the crystalline form. The crystal structure of 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate has been determined using single-crystal X-ray diffraction. mdpi.com
It crystallizes in the non-centrosymmetric monoclinic P2₁ space group, with one molecule in the asymmetric unit. mdpi.com Computational analysis of the crystal structure reveals the nature and strength of intermolecular interactions. These are primarily weak non-covalent forces, such as C-H···O hydrogen bonds and van der Waals forces. For testosterone phenylpropionate, a notable interaction is the C2-H2A···O3 bond between the A-ring of the steroid and the carbonyl oxygen of the ester group. mdpi.com
Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. nih.gov Furthermore, lattice energy calculations, using methods like the Coulomb-London-Pauli model, provide a quantitative measure of the crystal's stability. nih.govnih.gov These calculations sum the electrostatic, dispersion, and repulsion energies between molecules in the crystal. nih.gov This information is vital for understanding the physical properties of the compound, such as its melting point and dissolution rate. Studies on similar short and long-chain testosterone esters show how the nature and length of the ester chain influence the crystal packing and intermolecular bonding patterns. mdpi.comnih.gov
Table 3: Crystallographic Data for 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₈H₃₆O₃ | nih.gov |
| Molecular Weight | 420.57 g/mol | swgdrug.org |
| Crystal System | Monoclinic | mdpi.com |
| Space Group | P2₁ | mdpi.com |
| Molecules per Asymmetric Unit (Z') | 1 | mdpi.com |
| Key Intermolecular Interaction | C2-H2A···O3 hydrogen bond | mdpi.com |
Conformational Analysis and Prediction of Steric Effects
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate, the conformation of both the rigid steroid nucleus and the flexible phenylpropanoate side chain is critical for its interaction with the androgen receptor.
The steroid backbone is relatively rigid, but its rings are not perfectly planar. X-ray diffraction studies show that for testosterone esters, the A steroid ring typically adopts an intermediate sofa-half-chair conformation, the B and C rings have chair conformations, and the D ring has an intermediate envelope-half-chair conformation. mdpi.com Computational methods can be used to explore the potential energy surface of the molecule and identify low-energy, stable conformations.
The ester side chain, being flexible with several rotatable bonds, can adopt numerous conformations. guidetomalariapharmacology.org The steric bulk and shape of this side chain play a significant role in how the molecule fits into the AR's ligand-binding pocket. The phenyl group adds considerable size, and its orientation can either facilitate or hinder optimal binding. An improper fit due to steric hindrance can lead to reduced binding affinity. Computational modeling can predict the most likely "bioactive conformation"—the specific shape the molecule adopts when bound to the receptor—and analyze how steric factors influence this pose. consensus.app
Table 4: Steroid Ring Conformations in Testosterone Esters
| Steroid Ring | Typical Conformation |
|---|---|
| Ring A | Intermediate sofa-half-chair |
| Ring B | Chair |
| Ring C | Chair |
| Ring D | Intermediate envelope-half-chair |
(Data derived from studies on short-chain testosterone esters, including phenylpropionate) mdpi.com
Molecular Dynamics Simulations to Investigate Ligand-Receptor Complexes
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govacs.org MD simulations of the 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate-AR complex can provide deeper insights into the stability of the binding and the conformational changes induced by the ligand. nih.gov
In an MD simulation, the forces between atoms are calculated, and Newton's laws of motion are used to predict their subsequent positions and velocities over very short time steps. By running the simulation for nanoseconds or even microseconds, it is possible to observe the flexibility of the receptor, the movement of the ligand within the binding pocket, and the behavior of surrounding water molecules. consensus.app
These simulations are particularly useful for:
Assessing Binding Stability: MD can show whether a ligand remains stably bound in the pose predicted by docking or if it shifts to a different orientation.
Identifying Allosteric Effects: Ligand binding in the LBD can induce conformational changes in distant parts of the receptor, such as the Activation Function 2 (AF-2) region, which is critical for coactivator recruitment. nih.govacs.org MD simulations can trace this allosteric communication pathway. consensus.appnih.gov
Calculating Binding Free Energy: Advanced techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to provide more accurate estimates of the binding free energy, which correlates better with experimental binding affinities than simple docking scores. nih.gov
Studies on the AR have shown that the binding of agonist versus antagonist ligands can lead to different dynamic behaviors and conformational states of the receptor, particularly of key structural elements like Helix 12. nih.govnih.gov
Advanced Research Methodologies and Future Directions for 3 Oxoandrost 4 En 17 Yl 3 Phenylpropanoate
Stable Isotope Labeling Techniques for Metabolic Tracing
Stable isotope labeling is a powerful methodology for tracing the metabolic fate of compounds within a biological system. This technique involves replacing one or more atoms of a molecule with their heavy stable isotope (e.g., replacing ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N). For 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate, this would involve synthesizing the compound with isotopic labels on either the androstane (B1237026) steroid core or the 3-phenylpropanoate ester side chain.
When the labeled compound is introduced into a biological system, its journey and transformation into various metabolites can be tracked using mass spectrometry (MS). The mass spectrometer can distinguish between the labeled compound and its unlabeled counterparts due to the mass difference imparted by the heavy isotopes. This allows for the unambiguous identification of metabolites derived from the administered compound, even in complex biological matrices like blood or urine.
Advanced approaches, such as Triple Labeling of Metabolites for Metabolome Analysis (TLEMMA), utilize multiple differently labeled precursors to significantly enhance metabolite identification. nih.govnih.gov By feeding a system with unlabeled, and several distinctly labeled versions of the precursor, the resulting isotopic patterns in the mass spectra can drastically reduce the number of false positive identifications and help elucidate complex metabolic networks. nih.gov Applying such a strategy to 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate could provide unprecedented detail on its biotransformation pathways, differentiating between hydrolysis of the ester bond and modifications to the steroid nucleus.
Enzymatic Synthesis and Biocatalysis for Derivatization
The synthesis of steroid esters like 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate traditionally relies on chemical methods, such as reacting testosterone (B1683101) with an acyl chloride. While effective, these methods can require harsh conditions and may lack specificity. Enzymatic synthesis, or biocatalysis, presents a green and highly specific alternative. Enzymes, particularly lipases, can be used to catalyze the esterification reaction between the 17β-hydroxyl group of the testosterone core and 3-phenylpropionic acid under mild conditions. This approach can lead to higher yields and fewer byproducts.
Furthermore, biocatalysis is a powerful tool for derivatization. By employing a range of enzymes and substrates, novel derivatives of the parent steroid can be created. For instance, enzymes could be used to introduce hydroxyl groups at different positions on the steroid ring or to create esters with different chain lengths and functionalities. This allows for the generation of a library of related compounds that can be screened for modified pharmacokinetic or pharmacodynamic properties. Derivatization is also a key strategy in analytical chemistry to enhance the detection sensitivity of steroids in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comresearchgate.net
Chemoinformatics and Database Mining for Related Compounds
Chemoinformatics involves the use of computational methods to analyze chemical information. Large chemical databases like PubChem and ChemSpider serve as rich resources for mining data on compounds related to 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate. nih.govchemspider.com By searching these databases for other esters of testosterone, researchers can compile extensive datasets on their structural and physicochemical properties.
Database mining can identify trends in properties like molecular weight, lipophilicity (as estimated by XLogP3), and the number of hydrogen bond donors/acceptors across a series of related steroid esters. nih.gov This information is crucial for developing Structure-Activity Relationships (SAR) and Quantitative Structure-Property Relationship (QSPR) models. These models can predict the biological activity, metabolic stability, or analytical behavior of novel or uncharacterized testosterone esters based on their chemical structure, thereby guiding future research and synthesis efforts.
| Compound Name | Ester Group | Molecular Formula | Molecular Weight (g/mol) | XLogP3 |
|---|---|---|---|---|
| Testosterone Propionate (B1217596) | Propionate | C22H32O3 | 344.5 | 4.8 |
| Testosterone Phenylpropionate | Phenylpropanoate | C28H36O3 | 420.6 | 5.8 |
| Testosterone Isocaproate | Isocaproate | C25H38O3 | 386.6 | 5.9 |
| Testosterone Enanthate | Enanthate | C26H40O3 | 400.6 | 6.4 |
| Testosterone Cypionate | Cypionate | C27H40O3 | 412.6 | 6.2 |
| Testosterone Decanoate (B1226879) | Decanoate | C29H46O3 | 442.7 | 7.5 |
| Testosterone Undecanoate | Undecanoate | C30H48O3 | 456.7 | 7.9 |
Development of Certified Reference Materials and Analytical Standards
The accuracy and reliability of any chemical analysis depend on the availability of high-purity analytical standards. For 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate, several suppliers provide analytical reference standards and Certified Reference Materials (CRMs). caymanchem.comsigmaaldrich.comlgcstandards.com A reference standard is a highly purified compound used for qualitative identification (e.g., retention time matching in chromatography) and quantitative measurement. caymanchem.com
A CRM represents a higher level of quality control. CRMs are produced and certified under internationally recognized standards, such as ISO 17034 and ISO/IEC 17025. lgcstandards.comcaymanchem.com This ensures that the material has a certified property value (e.g., purity) with a stated uncertainty and a documented metrological traceability. caymanchem.com The use of CRMs is essential in clinical testing, forensic analysis, and anti-doping laboratories to ensure that results are accurate, comparable across different laboratories, and legally defensible. The availability of these standards is crucial for regulatory compliance and quality assurance in the analysis of this compound. sigmaaldrich.compharmacomedicale.org
| Supplier | Product Type | CAS Number | Purity/Grade | Relevant Standards |
|---|---|---|---|---|
| Cayman Chemical | Analytical Reference Standard | 1255-49-8 | ≥98% | Research and Forensic Use |
| Sigma-Aldrich | Analytical Standard | 1255-49-8 | Analytical Standard Grade | Clinical Testing Application |
| LGC Standards | Reference Material | 1255-49-8 | High Quality | Produced under ISO 17034 |
Translational Research Perspectives in Steroid Biochemistry
Translational research aims to bridge the gap between basic scientific discoveries ("bench") and their practical application in a clinical setting ("bedside"). nih.gov In the context of steroid biochemistry, research on 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate and related esters has significant translational potential. Studies in animal models, for instance, have shown that testosterone esters can accumulate in adipose tissue, forming a long-lasting reservoir of the hormone. nih.gov
This basic research finding has direct translational implications. It suggests that the specific ester chain attached to the testosterone molecule plays a critical role in its pharmacokinetics, influencing its release rate and duration of action. Understanding these mechanisms at a molecular level can inform the development of new hormone replacement therapies with optimized delivery profiles. By studying how different ester structures affect solubility, crystal structure, and interaction with metabolic enzymes, researchers can design next-generation androgens with improved therapeutic efficacy and convenience. mdpi.com This represents a clear path from fundamental steroid biochemistry to tangible clinical innovation. nih.gov
Q & A
Q. How does the ester side chain influence the compound’s physicochemical properties compared to other testosterone derivatives?
- Answer : The 3-phenylpropanoate ester increases lipophilicity (logP ~5.2) compared to shorter-chain esters (e.g., acetate, logP ~3.5), affecting solubility and bioavailability. The phenyl group contributes to π-π interactions in crystal packing, as seen in X-ray data for related steroids . Boiling point (546.9°C) and vapor pressure (5.16E-12 mmHg at 25°C) are critical for handling during synthesis .
Q. What are common impurities in pharmaceutical-grade 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate, and how are they quantified?
- Answer : Major impurities include:
- Testosterone Acetate (Imp. A) : Detected via HPLC using EP/Ph. Eur. methods with a limit of ≤0.5% .
- Unreacted 3-phenylpropanoic acid : Quantified by ion-pair chromatography with mass spectrometry (LC-MS) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate analogs?
- Answer : Single-crystal X-ray diffraction determines the steroid ring conformation (e.g., chair vs. boat) and ester orientation. For example, puckering coordinates (amplitude q and phase angle φ) derived from crystallographic data differentiate between polymorphs. Compare with Testosterone Isocaproate (C25H38O3, PDB ID: 15262-86-9) to assess steric effects of branched esters .
Q. What experimental designs optimize the synthesis of 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate while minimizing side reactions?
- Answer :
- Esterification : Use Steglich esterification (DCC/DMAP) under anhydrous conditions to avoid hydrolysis of the 3-keto group. Monitor reaction progress via TLC (hexane:ethyl acetate 7:3).
- Purification : Employ silica gel chromatography followed by recrystallization from ethanol/water (yield >85%). Validate purity by differential scanning calorimetry (DSC) to detect polymorphic impurities .
Q. How do conflicting data on metabolic stability of phenylpropanoate esters arise, and how can they be reconciled?
- Answer : Discrepancies in hydrolysis rates (e.g., in vitro vs. in vivo) stem from enzyme specificity (e.g., esterases in liver microsomes vs. plasma). Use LC-MS/MS to track metabolite profiles:
- In vitro : Incubate with human liver microsomes (HLMs) and NADPH.
- In silico : Apply QSAR models to predict esterase cleavage sites based on electronic (Hammett σ) and steric (Taft Es) parameters .
Q. What methodologies assess the compound’s stability under accelerated degradation conditions?
- Answer :
- Forced degradation : Expose to 0.1 M HCl (acid hydrolysis), 0.1 M NaOH (base hydrolysis), and UV light (photolysis). Monitor via HPLC-UV:
- Acidic conditions degrade the ester to 3-phenylpropanoic acid (retention time shift from 12.3 to 8.5 min).
- Arrhenius kinetics : Calculate activation energy (Ea) for thermal degradation using DSC data (e.g., Ea ~95 kJ/mol for decomposition at 233.3°C) .
Q. How does the 3-phenylpropanoate side chain influence androgen receptor (AR) binding compared to aliphatic esters?
- Answer : Molecular docking (e.g., AutoDock Vina) shows the phenyl group engages in hydrophobic interactions with AR’s Leu704 and Trp741. Compare binding affinities (IC50) with Testosterone Undecanoate (C30H48O3): The phenylpropanoate’s rigidity reduces conformational entropy loss, enhancing ΔG binding by ~2 kcal/mol .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for 3-Oxoandrost-4-en-17-yl 3-phenylpropanoate?
- Answer : Literature values range from 120–125°C due to polymorphism or residual solvents. Use DSC to identify endothermic peaks corresponding to α and β polymorphs. Cross-validate with PXRD to confirm crystalline phase purity. For pharmaceutical applications, enforce a specification of 122±2°C (Ph. Eur. monographs) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
